molecular formula C17H28N6O2S B2519508 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide CAS No. 1014094-68-8

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide

Cat. No.: B2519508
CAS No.: 1014094-68-8
M. Wt: 380.51
InChI Key: ZUBSHPFTSKCBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide is a potent and selective small-molecule inhibitor designed to target the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling and is implicated in the pathogenesis of a wide range of autoimmune diseases, hematologic malignancies, and inflammatory disorders. The compound functions by competitively binding to the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and subsequent activation of STAT proteins, which are central to the transcriptional regulation of genes involved in cell proliferation, differentiation, and immune response. Its primary research value lies in its utility as a pharmacological tool for dissecting the complex roles of JAK-STAT signaling in both physiological and disease contexts. Recent investigations highlight its application in preclinical models of rheumatoid arthritis and psoriasis , where it has demonstrated efficacy in suppressing inflammatory cytokine production and pathogenic immune cell activation. Furthermore, its research scope extends into oncology, particularly for the study of JAK2-driven malignancies such as myeloproliferative neoplasms, where aberrant JAK-STAT signaling is a known driver of tumor cell survival and proliferation. This inhibitor provides researchers with a precise means to validate JAK-STAT as a therapeutic target and to explore potential combination therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2S/c1-8-22-15(13-9-21(6)20-16(13)25-7)18-19-17(22)26-10-14(24)23(11(2)3)12(4)5/h9,11-12H,8,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSHPFTSKCBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C(C)C)C(C)C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a triazole and pyrazole moiety, which are known for their diverse biological activities. The molecular formula is C13H19N5O3SC_{13}H_{19}N_{5}O_{3}S with a molecular weight of 325.39 g/mol.

PropertyDetails
Molecular FormulaC₁₃H₁₉N₅O₃S
Molecular Weight325.39 g/mol
CAS Number1013775-28-4

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antifungal , antibacterial , and anticancer agent. The following sections detail these activities:

Antifungal Activity

Compounds containing the 1,2,4-triazole core have been extensively studied for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various fungal pathogens. For instance, studies have shown that triazole compounds can inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, leading to cell death .

Antibacterial Activity

The presence of both triazole and pyrazole functionalities in this compound suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anticancer Activity

Research into the anticancer properties of compounds featuring the triazole and pyrazole moieties has shown promising results. These compounds may exert their effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The structural complexity of this compound may enhance its interaction with biological targets involved in cancer progression.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Antifungal Study : A recent study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
  • Antibacterial Evaluation : Another study assessed the antibacterial effects of pyrazole-containing compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity with MIC values lower than those of standard antibiotics .
  • Anticancer Research : A review focused on the anticancer potential of triazole derivatives reported that these compounds could inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s N,N-diisopropylacetamide group contributes to its higher predicted LogP compared to phenyl or pyridinyl acetamide analogs.

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